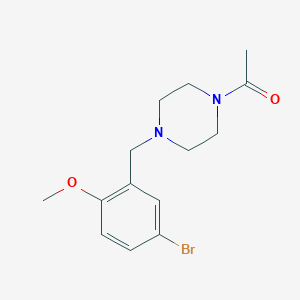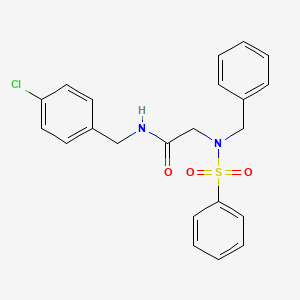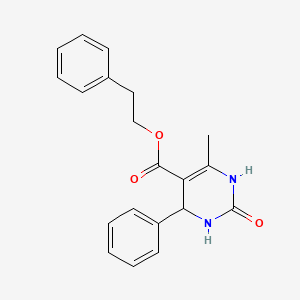![molecular formula C14H18BrN3O B5123733 (4-bromophenyl)(1,3,5-triazatricyclo[3.3.1.1~3,7~]dec-7-yl)methanol](/img/structure/B5123733.png)
(4-bromophenyl)(1,3,5-triazatricyclo[3.3.1.1~3,7~]dec-7-yl)methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-bromophenyl)(1,3,5-triazatricyclo[3.3.1.1~3,7~]dec-7-yl)methanol, also known as BPTD, is a chemical compound that has gained significant attention in the scientific community due to its potential as a therapeutic agent. BPTD is a member of the triazatricyclo[3.3.1.1~3,7~]decane family of compounds, which are known for their complex structure and unique biological properties. In
Mecanismo De Acción
The mechanism of action of (4-bromophenyl)(1,3,5-triazatricyclo[3.3.1.1~3,7~]dec-7-yl)methanol is not fully understood, but it is thought to involve the modulation of various signaling pathways in cells. (4-bromophenyl)(1,3,5-triazatricyclo[3.3.1.1~3,7~]dec-7-yl)methanol has been shown to activate the protein kinase C (PKC) pathway, which is involved in cell proliferation, differentiation, and apoptosis. (4-bromophenyl)(1,3,5-triazatricyclo[3.3.1.1~3,7~]dec-7-yl)methanol has also been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that regulate gene expression by modifying chromatin structure.
Biochemical and Physiological Effects:
(4-bromophenyl)(1,3,5-triazatricyclo[3.3.1.1~3,7~]dec-7-yl)methanol has been shown to have various biochemical and physiological effects in cells and animals. In cancer cells, (4-bromophenyl)(1,3,5-triazatricyclo[3.3.1.1~3,7~]dec-7-yl)methanol has been shown to induce apoptosis by activating caspases, a family of proteases that are involved in the process of programmed cell death. In Alzheimer's disease models, (4-bromophenyl)(1,3,5-triazatricyclo[3.3.1.1~3,7~]dec-7-yl)methanol has been shown to reduce the accumulation of amyloid-beta by inhibiting the activity of beta-secretase, an enzyme that is involved in the production of amyloid-beta. In Parkinson's disease models, (4-bromophenyl)(1,3,5-triazatricyclo[3.3.1.1~3,7~]dec-7-yl)methanol has been shown to protect dopaminergic neurons by inhibiting the activity of monoamine oxidase-B, an enzyme that is involved in the metabolism of dopamine.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using (4-bromophenyl)(1,3,5-triazatricyclo[3.3.1.1~3,7~]dec-7-yl)methanol in lab experiments is its specificity for certain signaling pathways, which allows researchers to study the effects of modulating these pathways without affecting other pathways. Another advantage is its relatively low toxicity, which allows for higher concentrations to be used in experiments. However, one of the limitations of using (4-bromophenyl)(1,3,5-triazatricyclo[3.3.1.1~3,7~]dec-7-yl)methanol is its limited solubility in aqueous solutions, which can make it difficult to administer in certain experiments. Additionally, (4-bromophenyl)(1,3,5-triazatricyclo[3.3.1.1~3,7~]dec-7-yl)methanol has not been extensively studied in humans, which limits its potential as a therapeutic agent.
Direcciones Futuras
There are several future directions for research on (4-bromophenyl)(1,3,5-triazatricyclo[3.3.1.1~3,7~]dec-7-yl)methanol. One direction is to further elucidate its mechanism of action, particularly with regard to its effects on various signaling pathways. Another direction is to study its potential as a therapeutic agent in other diseases, such as Huntington's disease and multiple sclerosis. Additionally, future research could focus on developing more efficient synthesis methods for (4-bromophenyl)(1,3,5-triazatricyclo[3.3.1.1~3,7~]dec-7-yl)methanol, as well as improving its solubility and bioavailability.
Métodos De Síntesis
The synthesis of (4-bromophenyl)(1,3,5-triazatricyclo[3.3.1.1~3,7~]dec-7-yl)methanol involves a multi-step process that requires expertise in organic chemistry. The starting material for the synthesis is 4-bromophenylacetic acid, which is converted to the corresponding acid chloride using thionyl chloride. The acid chloride is then reacted with 1,3,5-triazatricyclo[3.3.1.1~3,7~]decane in the presence of a base to yield (4-bromophenyl)(1,3,5-triazatricyclo[3.3.1.1~3,7~]dec-7-yl)methanol. The final product is purified using column chromatography and characterized using various spectroscopic techniques.
Aplicaciones Científicas De Investigación
(4-bromophenyl)(1,3,5-triazatricyclo[3.3.1.1~3,7~]dec-7-yl)methanol has been studied for its potential as a therapeutic agent in various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. In cancer research, (4-bromophenyl)(1,3,5-triazatricyclo[3.3.1.1~3,7~]dec-7-yl)methanol has been shown to inhibit the growth of cancer cells by inducing apoptosis, a process of programmed cell death. In Alzheimer's disease research, (4-bromophenyl)(1,3,5-triazatricyclo[3.3.1.1~3,7~]dec-7-yl)methanol has been shown to reduce the accumulation of amyloid-beta, a protein that is implicated in the progression of the disease. In Parkinson's disease research, (4-bromophenyl)(1,3,5-triazatricyclo[3.3.1.1~3,7~]dec-7-yl)methanol has been shown to protect dopaminergic neurons, which are the cells that are lost in Parkinson's disease.
Propiedades
IUPAC Name |
(4-bromophenyl)-(1,3,5-triazatricyclo[3.3.1.13,7]decan-7-yl)methanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18BrN3O/c15-12-3-1-11(2-4-12)13(19)14-5-16-8-17(6-14)10-18(7-14)9-16/h1-4,13,19H,5-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOTRPKJMGCJFOV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2(CN3CN1CN(C2)C3)C(C4=CC=C(C=C4)Br)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18BrN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Bromophenyl)-(1,3,5-triazatricyclo[3.3.1.13,7]decan-7-yl)methanol | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-chloro-4-{[1-(methylsulfonyl)-4-piperidinyl]oxy}-N-[(5-methyl-2-thienyl)methyl]benzamide](/img/structure/B5123654.png)
![ethyl 8-bromo-2-[(dimethylamino)methyl]-3-methyl-4,5-dioxo-4,5-dihydro-3H-benzo[e]indole-1-carboxylate hydrochloride](/img/structure/B5123659.png)
![N~2~-[(4-bromophenyl)sulfonyl]-N~1~-(tert-butyl)-N~2~-(4-ethoxyphenyl)glycinamide](/img/structure/B5123666.png)
![2-(1,3-benzothiazol-2-yl)-4-[1-(isobutylamino)ethylidene]-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B5123670.png)
![N-(2-methoxyphenyl)-3-[(methylsulfonyl)amino]benzamide](/img/structure/B5123681.png)
![2-(2,4-dichlorophenoxy)-N-[(2-hydroxy-1-naphthyl)(phenyl)methyl]acetamide](/img/structure/B5123690.png)
![4-(benzyloxy)-1-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine](/img/structure/B5123697.png)
![5-{3-methoxy-4-[2-(4-methoxyphenoxy)ethoxy]benzylidene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5123702.png)



![7,8-dimethyl-2-({5-[3-(trifluoromethyl)phenyl]-2-furyl}methylene)[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B5123736.png)
![N-[1-(2-methylbenzyl)-1H-pyrazol-4-yl]-4-(5-methyl-3-nitro-1H-pyrazol-1-yl)butanamide](/img/structure/B5123738.png)
![(3,4-dimethoxybenzyl){[1-(3,4-dimethoxyphenyl)cyclopentyl]methyl}amine](/img/structure/B5123749.png)